![molecular formula C18H18F2N2O5S2 B2470094 N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 690249-61-7](/img/structure/B2470094.png)

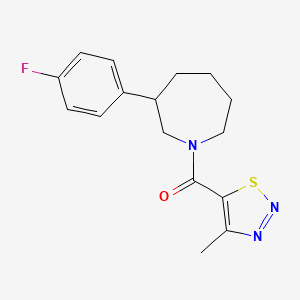

N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

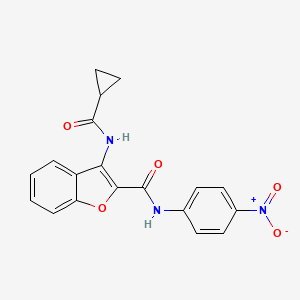

N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide, also known as DPP-4 inhibitor, is a class of drugs that is commonly used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone glucagon-like peptide-1 (GLP-1). This results in increased levels of GLP-1, which in turn stimulates the release of insulin and lowers blood sugar levels.

科学的研究の応用

Difluoromethylation Reagents: The invention of multiple difluoromethylation reagents has facilitated progress in this field. These reagents allow the selective introduction of CF₂H groups at different positions (C(sp), C(sp²), C(sp³), O, N, or S) within a molecule .

Metal-Based Methods: Over the last decade, metal-based methods have emerged for transferring CF₂H to C(sp²) sites, both stoichiometrically and catalytically. These approaches have expanded the toolbox for late-stage functionalization .

Minisci-Type Radical Chemistry: Researchers have achieved difluoromethylation of C(sp²)–H bonds through Minisci-type radical chemistry, particularly effective for heteroaromatics .

Stereoselective Difluoromethylation: While examples of electrophilic, nucleophilic, radical, and cross-coupling methods exist for constructing C(sp³)–CF₂H bonds, stereoselective difluoromethylation remains limited .

Site-Selective Installation on Biomolecules: An exciting development is the precise site-selective installation of CF₂H onto large biomolecules like proteins. This advancement opens up new possibilities for drug design and therapeutic applications .

Antifungal Activity

The compound’s structure includes a difluoromethyl group, which may contribute to its biological activity. Although specific studies on this compound are scarce, we can draw insights from related molecules:

- Electropositivity and Antifungal Activity : In a related study, the electropositivity of an indazole ring was found to enhance antifungal activity. The presence of the difluoromethyl group could similarly influence the compound’s efficacy against fungal pathogens .

5-HT₆ Receptor Affinity

A series of novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives were designed and synthesized, with difluoromethyl substitution at the C₃ position on the indole scaffold. The optimal compound (C14) exhibited increased affinity for the 5-HT₆ receptor, suggesting potential applications in neuropharmacology .

特性

IUPAC Name |

N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O5S2/c19-18(20)28(24,25)16-5-3-4-14(12-16)21-17(23)13-6-8-15(9-7-13)29(26,27)22-10-1-2-11-22/h3-9,12,18H,1-2,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASFVOCIMRVALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(1-pyrrolidinylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2470015.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)

![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)